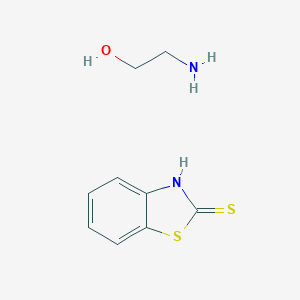

1,3-Benzothiazole-2-thiolate;2-hydroxyethylazanium

Description

Properties

CAS No. |

5902-85-2 |

|---|---|

Molecular Formula |

C9H12N2OS2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1,3-benzothiazole-2-thiolate;2-hydroxyethylazanium |

InChI |

InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |

InChI Key |

BGZRCNAAUWQNRX-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)S.C(CO)N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N |

Other CAS No. |

5902-85-2 |

Synonyms |

2-MERCAPTOBENZOTHIAZOLE MONOETHANOLAMINE SALT |

Origin of Product |

United States |

Preparation Methods

Aniline-Carbon Disulfide-Sulfur Method

The industrial synthesis of MBT involves reacting aniline , carbon disulfide (CS₂) , and sulfur under high-temperature and high-pressure conditions. The reaction proceeds as follows:

Key Conditions :

-

Temperature: 200–260°C

-

Pressure: 7.85 MPa

-

Reaction Time: 2.5 hours

-

Catalyst: None required

Industrial Process :

-

Aniline, CS₂, and sulfur are combined in a molar ratio of 1:0.96:0.36.

-

The mixture is heated to 260°C under 8.1 MPa pressure for 2 hours.

-

The crude product is neutralized with sodium hydroxide, filtered, and acidified to pH 6–7 using sulfuric acid.

-

Purification involves recrystallization from ethanol, yielding MBT with a purity >98%.

Challenges :

-

Byproduct formation (e.g., hydrogen sulfide, H₂S) requires robust gas-scrubbing systems.

-

High energy input due to extreme temperatures and pressures.

2-Aminothiophenol Route

An alternative method uses 2-aminothiophenol and carbon disulfide , as originally developed by A. W. Hoffmann:

Key Conditions :

-

Solvent: Ethanol or water

-

Temperature: 80–100°C

-

Reaction Time: 4–6 hours

Advantages :

-

Lower energy requirements compared to the aniline method.

-

Suitable for laboratory-scale synthesis.

Limitations :

-

Limited scalability due to the high cost of 2-aminothiophenol.

o-Chloronitrobenzene and Sodium Polysulfide Method

A third approach employs o-chloronitrobenzene , sodium polysulfide (Na₂Sₓ) , and carbon disulfide :

Key Conditions :

-

Temperature: 110–130°C

-

Pressure: 343 kPa

-

Reaction Time: 3–5 hours

Procedure :

-

o-Chloronitrobenzene reacts with Na₂Sₓ and CS₂ in a pressurized reactor.

-

The intermediate MBT sodium salt is acidified to pH 2–3 using sulfuric acid.

-

The product is washed and dried, achieving yields of 85–90%.

Advantages :

-

Avoids hazardous aniline derivatives.

-

Compatible with continuous-flow reactors for large-scale production.

Table 1: Comparison of MBT Synthesis Methods

| Method | Starting Materials | Temperature (°C) | Pressure (MPa) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Aniline-CS₂-Sulfur | Aniline, CS₂, S | 200–260 | 7.85 | 92–95 | High |

| 2-Aminothiophenol | 2-Aminothiophenol, CS₂ | 80–100 | Ambient | 80–85 | Low |

| o-Chloronitrobenzene | o-Chloronitrobenzene, Na₂Sₓ | 110–130 | 0.343 | 85–90 | Moderate |

Formation of Monoethanolammonium 2-Mercaptobenzothiazole

MEABT is synthesized by reacting MBT with monoethanolamine (MEA) under controlled conditions. This step involves proton transfer from MBT’s thiol group to MEA’s amine, forming a stable ammonium salt.

Laboratory-Scale Synthesis

Procedure :

-

Dissolve MBT (1 mol) in ethanol or water.

-

Add monoethanolamine (1 mol) dropwise at 25–30°C.

-

Stir the mixture for 2–4 hours until a clear solution forms.

-

Evaporate the solvent under reduced pressure to obtain MEABT as a yellow crystalline solid.

Reaction Equation :

Optimization Parameters :

-

Solvent Choice : Ethanol enhances reaction rate due to better solubility of MBT.

-

Temperature : Exceeding 40°C leads to decomposition of the product.

-

Molar Ratio : A 1:1 ratio of MBT:MEA minimizes byproducts.

Industrial-Scale Production

Industrial processes use continuous stirred-tank reactors (CSTRs) to improve efficiency:

-

MBT and MEA are fed into the reactor at a 1:1 molar ratio.

-

The reaction occurs in water at 30–35°C with a residence time of 1 hour.

-

The product solution is concentrated via vacuum evaporation and spray-dried to obtain MEABT powder.

Key Metrics :

-

Purity: ≥99%

-

Throughput: 500–1,000 kg/day

-

Energy Consumption: 15–20 kWh/ton

Table 2: MEABT Synthesis Conditions and Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol/Water | Water |

| Temperature (°C) | 25–30 | 30–35 |

| Reaction Time (h) | 2–4 | 1 |

| Yield (%) | 90–95 | 95–98 |

| Purity (%) | 98–99 | ≥99 |

Advanced Methodologies and Research Findings

Catalytic Enhancements

Recent studies explore catalysts to accelerate MBT synthesis:

Chemical Reactions Analysis

Types of Reactions: Monoethanolammonium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the mercapto group (–SH) and the benzothiazole ring.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the mercapto group or the benzothiazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

MEABT and its derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have shown that the compound possesses strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of MEABT have been synthesized and evaluated for their antibacterial efficacy, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .

Antifungal Activity

The antifungal potential of MEABT has also been documented. It has been identified as an effective agent against various fungal strains, contributing to its application in agricultural settings as a fungicide . The compound's mechanism involves disrupting fungal cell wall synthesis, making it a valuable tool in crop protection.

Anticancer Activity

Recent studies indicate that MEABT derivatives show promise in cancer treatment. Compounds incorporating the MEABT structure have been tested against human cancer cell lines, such as HeLa cells, showing significant cytotoxic effects. For example, certain derivatives demonstrated over 80% inhibition of cancer cell viability at concentrations around 100 μM .

Industrial Applications

Rubber Industry

MEABT is primarily used as a vulcanization accelerator in rubber manufacturing. It enhances the curing process of rubber by promoting cross-linking between polymer chains, thereby improving the mechanical properties and durability of rubber products . This application is critical in producing tires, seals, and other rubber components.

Corrosion Inhibition

In the field of materials science, MEABT has been studied for its corrosion-inhibiting properties. Research indicates that it can effectively inhibit corrosion in aluminum alloys when used in acidic environments, making it suitable for protective coatings in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A series of novel acetamide derivatives of MEABT were synthesized and tested for their antibacterial activity. The results showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against Escherichia coli and Bacillus subtilis. The most potent derivative achieved an MIC value of 1 μg/mL against Bacillus anthracis, indicating its potential for development into a therapeutic agent .

Case Study 2: Cancer Cell Inhibition

In a study examining the anticancer properties of MEABT derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. Notably, one compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi | MIC values as low as 3.12 μg/mL for Staphylococcus aureus |

| Anticancer Activity | Significant cytotoxic effects on cancer cell lines | Up to 80% inhibition observed in HeLa cells |

| Rubber Manufacturing | Acts as a vulcanization accelerator | Improves mechanical properties of rubber products |

| Corrosion Inhibition | Effective in preventing corrosion in aluminum alloys | Demonstrated efficacy in acidic environments |

Mechanism of Action

The mechanism of action of monoethanolammonium 2-mercaptobenzothiazole involves its interaction with molecular targets and pathways. The mercapto group (–SH) and the benzothiazole ring play crucial roles in its activity. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes and cellular components, disrupting microbial growth and reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a detailed comparison of monoethanolammonium 2-mercaptobenzothiazole with structurally or functionally analogous compounds, focusing on synthesis, properties, and applications.

Zinc 2-Mercaptobenzothiazole (ZMBT)

- Chemical Formula : C₁₄H₈N₂S₄Zn

- CAS Number : 155-04-4

- Applications: Primarily used as a rubber accelerator, ZMBT enhances crosslinking efficiency and mechanical properties in vulcanized rubber. Unlike monoethanolammonium MBT, ZMBT is insoluble in water but highly effective in high-temperature vulcanization processes .

- Performance : ZMBT provides superior scorch safety (delayed onset of vulcanization) compared to MBT salts, making it preferable for thick rubber products .

2-(Morpholinothio)benzothiazole

- Chemical Formula : C₁₁H₁₂N₂OS₂

- Applications: This derivative acts as a sulfenamide-type accelerator in rubber curing. It offers a balance between processing safety and curing speed, outperforming monoethanolammonium MBT in dynamic applications like tire manufacturing .

- Synthesis: Reacting MBT with morpholine and sulfur dichloride yields this compound, contrasting with the simpler acid-base reaction used for monoethanolammonium MBT .

Acrylate and Methacrylate Derivatives of MBT

- Examples : 2-Mercaptobenzothiazole acrylate, methacrylate.

- Applications: These derivatives serve as photo-initiators in radical polymerization for high-refractive-index polymers (e.g., intraocular lenses) and coatings. Unlike monoethanolammonium MBT, they participate directly in polymer backbones, enabling UV-curable materials .

- Performance : Methacrylate derivatives exhibit higher refractive indices (~1.62) compared to unmodified MBT salts (~1.55), making them superior for optical applications .

Anti-Inflammatory and Antimicrobial MBT Derivatives

- Examples : N-substituted amides and cyclohexyl amides of MBT.

- coli and S. aureus (MIC: 8–32 µg/mL) .

- Comparison: Monoethanolammonium MBT lacks direct pharmacological activity but is a precursor for bioactive derivatives .

Data Tables

Table 1: Key Properties of Monoethanolammonium MBT and Analogues

| Compound | Solubility | Melting Point (°C) | Primary Application | Refractive Index |

|---|---|---|---|---|

| Monoethanolammonium MBT | Water-soluble | 120–125* | Rubber processing aid | 1.55 |

| Zinc MBT (ZMBT) | Insoluble in water | 240–245 | High-temperature vulcanization | N/A |

| MBT Methacrylate | Soluble in acetone | 85–90 | Optical polymers | 1.62 |

| 2-(Morpholinothio)benzothiazole | Soluble in THF | 70–75 | Tire manufacturing | N/A |

*Estimated based on parent compound data .

Research Findings and Industrial Relevance

- Rubber Industry: Monoethanolammonium MBT is less thermally stable than ZMBT or sulfenamide derivatives, limiting its use to low-temperature vulcanization processes .

Biological Activity

Monoethanolammonium 2-mercaptobenzothiazole (MEABT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound known for its diverse biological activities. This article synthesizes current research findings on the biological activity of MEABT, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, among others.

MEABT is an organosulfur compound with the formula C8H10N2S2. It is a salt formed by the reaction of MBT with monoethanolamine, enhancing its solubility and bioavailability in biological systems.

Antimicrobial Activity

MEABT exhibits significant antimicrobial properties against various pathogens. Research highlights include:

- Bacterial Inhibition : MEABT has shown effective bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. Studies indicate that MEABT can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .

- Fungal Activity : The compound also demonstrates antifungal effects against yeasts such as Candida albicans and Saccharomyces cerevisiae. The inhibition zones measured in various studies range from 15 mm to 25 mm, indicating potent antifungal activity .

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 20-25 |

| Bacillus subtilis | Bacteriostatic | 20-25 |

| Escherichia coli | Bacteriostatic | 15-20 |

| Candida albicans | Antifungal | 20-25 |

Anti-inflammatory Activity

MEABT derivatives have been reported to exhibit anti-inflammatory properties. The compound acts through inhibition of key inflammatory mediators and enzymes involved in the inflammatory response. For example, MBT has been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in cellular stress responses and inflammation .

Anticancer Activity

Research indicates potential anticancer properties of MEABT. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of monoamine oxidase and other cancer-related enzymes .

Case Studies

Several case studies have explored the biological effects of MEABT:

- Antimicrobial Efficacy : A study evaluated the effectiveness of MEABT against multidrug-resistant strains of bacteria, revealing significant inhibition compared to standard antibiotics. The study suggested that MEABT could be developed as an alternative treatment for resistant infections .

- In Vivo Anti-inflammatory Effects : In an animal model, MEABT demonstrated a reduction in edema and inflammatory markers following induced inflammation. These findings support its potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that MEABT could significantly reduce cell viability through apoptosis induction, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Key Data from Synthesis Protocols

| Parameter | Value/Procedure | Source |

|---|---|---|

| Reaction Temperature | Reflux at 80–100°C | |

| Purification Yield | 85–92% after neutralization | |

| Purity Verification | HPLC (≥98.5%), IR spectroscopy |

Advanced: What strategies resolve contradictions in MBT’s corrosion inhibition efficiency?

Answer:

Discrepancies in corrosion inhibition data often arise from varying experimental conditions (pH, temperature, alloy composition). Methodological approaches include:

- Electrochemical Analysis: Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to compare inhibition efficiency across substrates (e.g., copper vs. steel) .

- Surface Characterization: Pair scanning electron microscopy (SEM) with X-ray photoelectron spectroscopy (XPS) to correlate inhibitor adsorption with surface morphology .

- Computational Modeling: Density Functional Theory (DFT) calculates MBT’s adsorption energy on metal surfaces, explaining variations in protective efficacy .

Example: DFT studies show MBT’s thiol group binds strongly to copper (adsorption energy: −1.92 eV) but weakly to iron (−0.75 eV), explaining substrate-dependent performance .

Basic: What characterization techniques confirm MBT’s structural integrity?

Answer:

- Spectroscopy:

- Thermal Analysis: Melting point (177–181°C) and decomposition temperature (>260°C) validate purity .

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures ≥97% purity .

Advanced: How do computational methods enhance MBT’s corrosion inhibition studies?

Answer:

- Molecular Dynamics (MD): Simulates MBT’s adsorption on metal surfaces in aqueous environments, accounting for solvation effects .

- DFT Calculations: Predict electron donation (MBT → metal) via HOMO-LUMO gaps and Fukui indices, identifying reactive sites .

- Monte Carlo Simulations: Model competitive adsorption between MBT and aggressive ions (e.g., Cl⁻) in corrosive media .

Key Finding: MBT’s thione tautomer exhibits higher adsorption stability on copper than the thiol form, guiding inhibitor design .

Basic: What protocols assess MBT’s environmental toxicity?

Answer:

- Aquatic Toxicity Testing: Follow OECD Guideline 202 (Daphnia magna acute toxicity), where MBT’s LC₅₀ is >100 mg/L .

- Bioaccumulation Potential: Log P (octanol-water) = 2.1 indicates moderate hydrophobicity and low bioaccumulation risk .

- Regulatory Classification: WGK 2 (water hazard class 2) mandates controlled disposal to mitigate ecological impact .

Advanced: How to design MBT-functionalized adsorbents for Hg(II) removal?

Answer:

- Functionalization: Graft MBT onto mesoporous silica or Fe₃O₄ nanoparticles via silane coupling agents .

- Batch Adsorption Studies: Optimize pH (5–7), contact time (10–30 min), and adsorbent dosage (0.5–2 g/L) for >95% Hg(II) removal .

- Regeneration: Desorb Hg(II) using 0.1 M HNO₃ and reuse adsorbents for 5 cycles without significant efficiency loss .

Q. Performance Data

| Adsorbent | Hg(II) Capacity (mg/g) | Source |

|---|---|---|

| MBT-Silica | 210 | |

| MBT-Fe₃O₄ Nanoparticles | 185 |

Basic: How to evaluate MBT’s thermal stability?

Answer:

- Thermogravimetric Analysis (TGA): MBT shows 5% weight loss at 243°C (decomposition onset) .

- Differential Scanning Calorimetry (DSC): Endothermic peak at 180°C confirms melting point .

- Flash Point: 243°C (closed cup) indicates flammability risks during high-temperature applications .

Advanced: What mechanisms drive MBT’s photocatalytic degradation?

Answer:

- Catalyst Design: Dope TiO₂ with Ce³⁺ or Nd³⁺ to enhance visible-light absorption and reduce electron-hole recombination .

- Degradation Pathways: Hydroxyl radicals (•OH) attack MBT’s benzothiazole ring, forming sulfonic acid intermediates before complete mineralization .

- Kinetic Analysis: Pseudo-first-order models fit degradation data (k = 0.045 min⁻¹ for Ce³⁺-TiO₂ under UV) .

Q. Photocatalytic Efficiency

| Catalyst | Light Source | Degradation (%) | Time (min) | Source |

|---|---|---|---|---|

| Ce³⁺-TiO₂ | UV | 98 | 120 | |

| Nd³⁺-TiO₂ | Visible | 85 | 180 |

Basic: What safety protocols are critical for MBT handling?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀: 1680 mg/kg oral, rat) .

- Storage: Keep in airtight containers at 2–30°C to prevent oxidation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address MBT’s low aqueous solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.